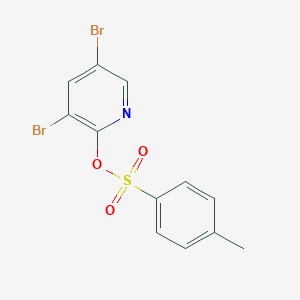
3,5-Dibromopyridin-2-yl 4-methylbenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dibromopyridin-2-yl 4-methylbenzene-1-sulfonate is an organic compound that features both pyridine and benzene rings, substituted with bromine and sulfonate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromopyridin-2-yl 4-methylbenzene-1-sulfonate typically involves electrophilic aromatic substitution reactions. The process begins with the bromination of pyridine to form 3,5-dibromopyridine. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromopyridin-2-yl 4-methylbenzene-1-sulfonate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the substituents.
Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can modify the functional groups on the benzene ring.
Scientific Research Applications
3,5-Dibromopyridin-2-yl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: Potential use in the development of biologically active compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3,5-Dibromopyridin-2-yl 4-methylbenzene-1-sulfonate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonate group can enhance the compound’s solubility and reactivity, while the bromine atoms can participate in halogen bonding and other interactions. These properties enable the compound to modulate biological pathways and chemical reactions effectively .
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromopyridine: Shares the pyridine ring and bromine substituents but lacks the benzene sulfonate group.
4-Methylbenzenesulfonyl Chloride: Contains the benzene sulfonate group but lacks the pyridine ring and bromine substituents.
Uniqueness
3,5-Dibromopyridin-2-yl 4-methylbenzene-1-sulfonate is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H9Br2NO3S |
|---|---|
Molecular Weight |
407.08 g/mol |
IUPAC Name |
(3,5-dibromopyridin-2-yl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C12H9Br2NO3S/c1-8-2-4-10(5-3-8)19(16,17)18-12-11(14)6-9(13)7-15-12/h2-7H,1H3 |
InChI Key |
FDNQJLKEVMCMNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=N2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(Benzyloxy)carbonyl]amino}-3-cyclopentylpropanoic acid](/img/structure/B13481647.png)
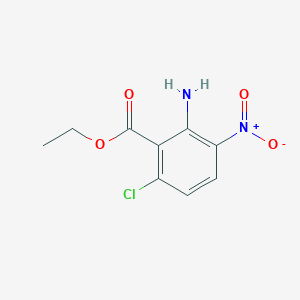
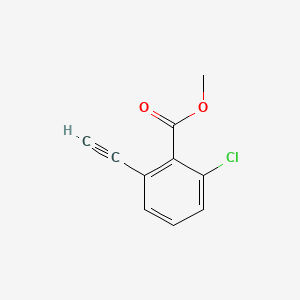
![[(2-Isocyanoethoxy)methyl]cyclopropane](/img/structure/B13481656.png)
![Potassium bicyclo[2.1.1]hexan-1-yltrifluoroborate](/img/structure/B13481659.png)
![3-[(Carbamoylmethyl)amino]propanamide hydrochloride](/img/structure/B13481663.png)
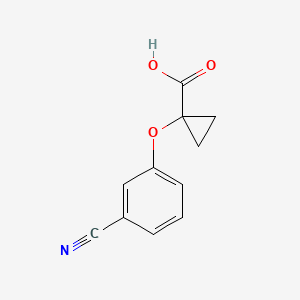
amine](/img/structure/B13481674.png)
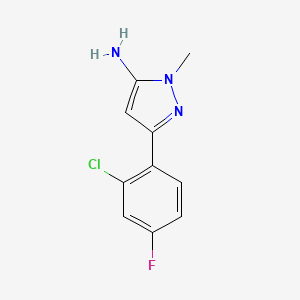
![Methyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propanoate](/img/structure/B13481690.png)

![((1S,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-yl)methanamine](/img/structure/B13481700.png)

